molecular formula C4H11ClFN B14022627 3-Fluoro-N-methylpropan-1-amine hydrochloride

3-Fluoro-N-methylpropan-1-amine hydrochloride

Cat. No.: B14022627
M. Wt: 127.59 g/mol
InChI Key: JWTMIJNWXLGJLF-UHFFFAOYSA-N
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Description

3-Fluoro-N-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H11ClFN It is a fluorinated amine, which means it contains a fluorine atom attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-methylpropan-1-amine hydrochloride typically involves the fluorination of a precursor amine. One common method is the reaction of N-methylpropan-1-amine with a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or other halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

3-Fluoro-N-methylpropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-methylpropan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-methylpropan-2-amine hydrochloride
  • 3-Fluoro-N-methylbutan-1-amine hydrochloride
  • 3-Fluoro-N-methylpentan-1-amine hydrochloride

Uniqueness

3-Fluoro-N-methylpropan-1-amine hydrochloride is unique due to its specific fluorination pattern and the position of the fluorine atom. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C4H11ClFN

Molecular Weight

127.59 g/mol

IUPAC Name

3-fluoro-N-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C4H10FN.ClH/c1-6-4-2-3-5;/h6H,2-4H2,1H3;1H

InChI Key

JWTMIJNWXLGJLF-UHFFFAOYSA-N

Canonical SMILES

CNCCCF.Cl

Origin of Product

United States

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